molecular formula C22H18ClN3O2S2 B2600801 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide CAS No. 1252913-14-6

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2600801
CAS No.: 1252913-14-6
M. Wt: 455.98
InChI Key: QSCUOWORHRIQCG-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway , which is fundamental for the development, differentiation, and survival of B-cells. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, this inhibitor effectively blocks BCR-mediated activation, making it a valuable tool for probing B-cell signaling cascades in immunological and oncological research. Its high specificity underpins its primary research applications in investigating the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as a range of autoimmune disorders including rheumatoid arthritis and lupus, where dysregulated B-cell activity is a known driver of disease. Researchers utilize this compound to elucidate the molecular mechanisms of BTK-dependent processes and to evaluate the therapeutic potential of BTK inhibition in preclinical models.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c23-17-8-6-15(7-9-17)12-24-19(27)14-30-22-25-18-10-11-29-20(18)21(28)26(22)13-16-4-2-1-3-5-16/h1-11H,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCUOWORHRIQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl group is attached to the thieno[3,2-d]pyrimidine core via a thiolation reaction.

    Attachment of the Acetamide Moiety: The final step involves the formation of the acetamide linkage through an amidation reaction with the appropriate amine and acyl chloride.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes and leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienopyrimidine Core

  • N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4) Structural Differences: The thienopyrimidine core is substituted with 3-methyl and 7-phenyl groups instead of 3-benzyl. The acetamide side chain is linked to a 4-butylphenyl group rather than 4-chlorobenzyl. The 4-butylphenyl group introduces higher lipophilicity (logP) compared to the electron-withdrawing 4-chlorobenzyl, which could influence pharmacokinetics .
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide Structural Differences: The core is a partially saturated hexahydrobenzothieno[2,3-d]pyrimidine with a 4-chlorophenyl group at position 3. The acetamide is attached to a 4-(diethylamino)phenyl group.

Heterocyclic Core Modifications

  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted Acetamides Structural Differences: Replaces the thienopyrimidine core with a quinazolinone scaffold. The sulfamoylphenyl group at position 3 contrasts with the benzyl group in the target compound. Impact: Quinazolinones are known tyrosine kinase inhibitors; this substitution shifts the pharmacological profile toward kinase inhibition rather than nucleotide mimicry .
  • 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Structural Differences: Uses a pyrimidine-oxadiazole hybrid core instead of thienopyrimidine. The 4-nitrophenyl group introduces strong electron-withdrawing effects. Impact: The nitro group may enhance oxidative stability but reduce metabolic half-life due to susceptibility to reductase enzymes .

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a member of the thieno[3,2-d]pyrimidinone class, which has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, biological targets, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2} with a molecular weight of approximately 451.56 g/mol. Its structure includes a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and an acetamide substituent.

PropertyValue
Molecular FormulaC23H21N3O4S2
Molecular Weight451.56 g/mol
CAS Number1252821-64-9

Synthesis

The synthesis of this compound typically involves a one-pot intermolecular annulation reaction , which combines o-amino benzamides with thiols under controlled conditions. This method has been validated for producing high yields of thieno[3,2-d]pyrimidinones with various substituents .

Anticancer Properties

Recent studies have indicated that compounds within the thieno[3,2-d]pyrimidinone class exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
  • Case Study : In a study by Walid Fayad et al., the compound was screened against multicellular spheroids and showed promising anticancer effects .

Enzyme Inhibition

The compound has been evaluated for its interaction with various biological targets:

  • Aurora Kinases : Some derivatives have shown potent inhibition against Aurora-A kinase with IC50 values in the low micromolar range. This suggests potential applications in targeting specific cancer pathways .
Target EnzymeIC50 (µM)
Aurora-A Kinase0.067
CDK225

Binding Affinity Studies

Studies utilizing techniques such as molecular docking have explored the binding affinity of this compound to various receptors and enzymes. The presence of multiple functional groups enhances its interaction capabilities.

Q & A

Q. Table 1: Reported Reaction Conditions

StepSolventTemperature (°C)CatalystYield Range (%)
Core FormationEthanol80–100None55–70
Sulfanyl AdditionDMF60–80Triethylamine65–85
Final PurificationAcetonitrileRT–5090–95 (HPLC)

Basic: Which analytical techniques confirm structural integrity and purity?

  • HPLC : Used to monitor reaction progress and quantify purity (>95% typically required for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfanyl linkage at C2) and benzyl/chlorophenyl substituents. Key signals include δ 4.2–4.5 ppm (acetamide CH₂) and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 484.0523) .

Advanced: How can structural derivatives be designed to enhance bioactivity?

Derivative design focuses on modifying substituents to improve target binding or solubility:

  • Aromatic Substitutions : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) increases anticancer potency in vitro .
  • Sulfanyl Modifications : Oxidizing the sulfanyl group to sulfonyl (-SO₂-) improves metabolic stability but may reduce binding affinity .
  • Acetamide Variations : Introducing polar groups (e.g., hydroxyl) enhances aqueous solubility for in vivo studies .

Q. Table 2: Bioactivity of Structural Analogues

Derivative SubstituentTarget PathwayIC₅₀ (µM)Reference
4-CF₃-phenylTyrosine Kinase0.12
Sulfonyl variantCOX-2 Inhibition1.8
Hydroxy-acetamideApoptosis Induction2.4

Advanced: What role does the sulfanyl group play in reactivity and bioactivity?

  • Chemical Reactivity : The sulfanyl (-S-) group participates in nucleophilic substitutions (e.g., alkylation) and redox reactions. Oxidation to sulfoxide/sulfone derivatives alters electronic properties, impacting binding to hydrophobic enzyme pockets .
  • Biological Interactions : The sulfur atom coordinates with metal ions (e.g., Zn²⁺ in metalloproteinases), as shown in crystallographic studies .

Advanced: How can contradictions in reported synthesis yields be resolved?

Discrepancies in yields (e.g., 55% vs. 85%) arise from:

  • Catalyst Purity : Commercial triethylamine batches may contain impurities affecting coupling efficiency .
  • Solvent Drying : Anhydrous DMF is critical; residual water reduces sulfanyl-acetamide coupling yields by 15–20% .
  • Workup Protocols : Rapid quenching or incomplete extraction can lead to product loss.

Q. Methodological Recommendations :

  • Standardize solvent drying (molecular sieves).
  • Use inline FTIR to monitor reaction completion .

Advanced: How can crystallography elucidate structure-activity relationships (SAR)?

Single-crystal X-ray diffraction (e.g., ) reveals:

  • Conformational Flexibility : The thienopyrimidine core adopts a planar conformation, facilitating π-π stacking with aromatic residues in kinase targets.
  • Hydrogen Bonding : The acetamide carbonyl forms H-bonds with catalytic lysine residues (e.g., in EGFR kinase) .

Advanced: What computational methods predict biological targets?

  • Molecular Docking : AutoDock Vina simulations using PubChem 3D conformers (CID: 129184818) identify potential kinase targets (e.g., BRAF V600E mutant) .
  • Pharmacophore Modeling : The sulfanyl-acetamide moiety aligns with ATP-binding sites in kinases, validated by MD simulations .

Advanced: How do reaction mechanisms differ under varying pH conditions?

  • Acidic Conditions : Protonation of the pyrimidine nitrogen enhances electrophilicity, favoring nucleophilic attack at C2 .
  • Basic Conditions : Deprotonation of the sulfanyl group promotes oxidation to sulfinate intermediates, reducing coupling efficiency .

Recommendation : Maintain pH 7–8 using buffered conditions (e.g., phosphate buffer) during sulfanyl coupling .

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